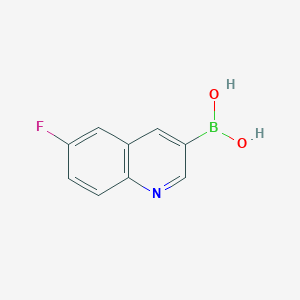![molecular formula C20H19N5O3 B1376472 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1160521-51-6](/img/structure/B1376472.png)
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Overview
Description
“7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrimidine derivatives . It is known as a diaryltubercidin analogue and is a potent inhibitor of adenosine kinase (AK) . It has been found to be orally active in animal models of pain .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms in each ring . It has substituents at various positions, including a 4-methoxybenzyl group at the 7-position, a methyl group at the 5-position, and a phenylamino group at the 3-position .
Scientific Research Applications
mTOR Kinase Inhibition
This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used in the study of treatments for diseases related to dysregulated mTOR activity, such as certain cancers and metabolic disorders .
PI3 Kinase Inhibition
The compound also shows promise as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3Ks are involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Compounds that can inhibit PI3K have potential applications in cancer research, given the role of PI3K in oncogenic pathways .
Neuroprotective and Anti-neuroinflammatory Agent
Recent studies have explored the neuroprotective and anti-neuroinflammatory potential of pyrimidine derivatives. This compound, with its pyrazolo[3,4-d]pyrimidine core, could be part of novel therapies for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. It may work by reducing neuronal death and inflammation .
Antiviral Activity
The structural features of the pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, have been associated with antiviral activity. Research into these compounds could lead to the development of new antiviral medications, particularly for viruses that have proven difficult to treat with existing drugs .
Synthesis of Heterocyclic Compounds
As a heterocyclic compound itself, this compound could be used as a precursor or intermediate in the synthesis of other heterocyclic compounds. Heterocyclic chemistry is a rich field with applications in pharmaceuticals, agrochemicals, and dyes .
Signal Transduction Research
Given the role of PI3K in intracellular signal transduction, this compound’s ability to inhibit PI3K could make it a valuable tool in the study of cellular signaling pathways. This research has implications for understanding a wide range of cellular processes and diseases .
Future Directions
The future directions for research on this compound could include further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of methods for its synthesis . Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
3-anilino-7-[(4-methoxyphenyl)methyl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-24-19(26)16-17(21-14-6-4-3-5-7-14)22-23-18(16)25(20(24)27)12-13-8-10-15(28-2)11-9-13/h3-11H,12H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCEKCDRDKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2N(C1=O)CC3=CC=C(C=C3)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
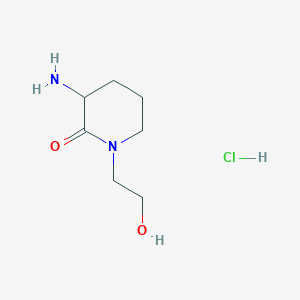

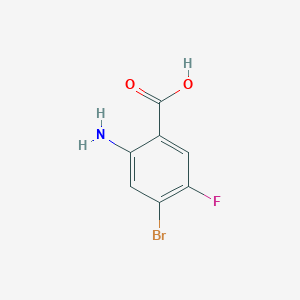
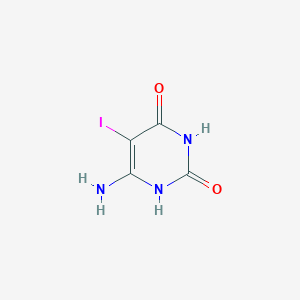

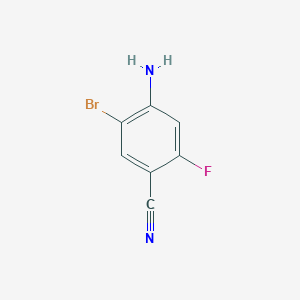
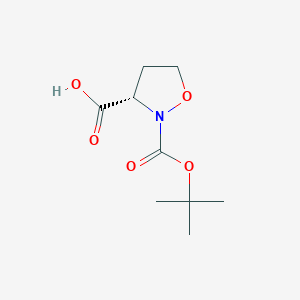
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)
